Ceritinib D7 -

Ceritinib D7

Catalog Number: EVT-1761165
CAS Number:
Molecular Formula: C28H36ClN5O3S
Molecular Weight: 565.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceritinib-d7 is intended for use as an internal standard for the quantification of ceritinib by GC- or LC-MS. Ceritinib is an inhibitor of anaplastic lymphoma kinase (ALK; IC50 = 0.2 nM). It is selective for ALK over IGF-1R, InsR, STK22D, and FLT3 (IC50s = 8, 7, 23, and 60 nM, respectively) as well as a panel of 25 additional kinases (IC50s = >0.26 μM for all). Ceritinib inhibits the proliferation of Ba/F3 cells expressing the fusion protein nucleophosmin-ALK (NPM-ALK) or echinoderm microtubule-associated protein-like 4-ALK (ELM4-ALK; IC50s = 0.02 and 0.021 μM, respectively), as well as several crizotinib-resistant NPM-ALK and ELM4-ALK mutants. It reduces tumor growth in an H2228 non-small cell lung cancer (NSCLC) rat xenograft model when administered at a dose of 10 mg/kg per day and induces tumor regression at 25 mg/kg per day. Ceritinib (25 and 50 mg/kg per day) also induces tumor regression in a Karpas299 lymphoma rat xenograft model. Formulations containing ceritinib have been used in the treatment of ALK-positive metastatic NSCLC.

Source and Classification

Ceritinib D7 is classified as a targeted therapy agent, specifically designed to inhibit the activity of anaplastic lymphoma kinase. It is synthesized through chemical modifications that enhance its pharmacological properties compared to its predecessors. The compound is primarily sourced from pharmaceutical research and development programs focused on oncology therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ceritinib D7 involves several key steps that include:

  1. Starting Materials: The synthesis begins with specific precursors that are known to interact with anaplastic lymphoma kinase.
  2. Chemical Modifications: Various chemical reactions, including alkylation and acylation, are employed to modify the structure of ceritinib, enhancing its binding affinity and selectivity for the target kinase.
  3. Purification: The final product undergoes purification techniques such as chromatography to isolate Ceritinib D7 from by-products and unreacted materials.

The technical details of the synthesis process are documented in pharmaceutical chemistry literature, providing insights into reaction conditions, yields, and characterization methods used to confirm the structure of Ceritinib D7.

Molecular Structure Analysis

Structure and Data

Ceritinib D7 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula can be represented as C23H28ClN5O2C_{23}H_{28}ClN_{5}O_{2}, indicating the presence of chlorine, nitrogen, and oxygen atoms within its framework.

  • Molecular Weight: Approximately 433.95 g/mol.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with anaplastic lymphoma kinase, influencing both potency and selectivity.

Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide valuable information about bond angles, distances, and spatial orientation.

Chemical Reactions Analysis

Reactions and Technical Details

Ceritinib D7 undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Binding Reactions: The primary reaction involves binding to the ATP-binding site of anaplastic lymphoma kinase, inhibiting its activity.
  2. Metabolic Reactions: In vivo studies indicate that Ceritinib D7 is metabolized by liver enzymes, primarily cytochrome P450 enzymes, which affect its bioavailability and therapeutic efficacy.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for assessing the stability of Ceritinib D7 under physiological conditions.

The technical details regarding these reactions are often elucidated through pharmacokinetic studies and metabolic profiling.

Mechanism of Action

Process and Data

The mechanism of action for Ceritinib D7 involves:

  1. Inhibition of Anaplastic Lymphoma Kinase: By binding to the ATP-binding pocket of anaplastic lymphoma kinase, Ceritinib D7 prevents phosphorylation processes essential for tumor cell proliferation.
  2. Induction of Apoptosis: The inhibition leads to downstream effects that trigger programmed cell death in cancer cells expressing anaplastic lymphoma kinase mutations.

Research data indicates that Ceritinib D7 demonstrates significant anti-tumor activity in preclinical models, showing potential for clinical application in treating resistant forms of non-small cell lung cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ceritinib D7 exhibits several notable physical and chemical properties:

  • Solubility: It shows pH-dependent solubility, being more soluble at lower pH levels.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is essential for characterizing solid-state properties.

These properties are critical for formulation development and ensuring consistent therapeutic delivery.

Applications

Scientific Uses

Ceritinib D7 is primarily researched for its application in oncology:

  • Cancer Treatment: Its main application lies in treating patients with advanced non-small cell lung cancer harboring anaplastic lymphoma kinase mutations.
  • Research Tool: Beyond therapeutic use, Ceritinib D7 serves as a valuable tool in scientific research aimed at understanding anaplastic lymphoma kinase signaling pathways and developing further inhibitors.

Properties

Product Name

Ceritinib D7

IUPAC Name

5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C28H36ClN5O3S

Molecular Weight

565.2 g/mol

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D

InChI Key

VERWOWGGCGHDQE-WFBMWZOZSA-N

SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.